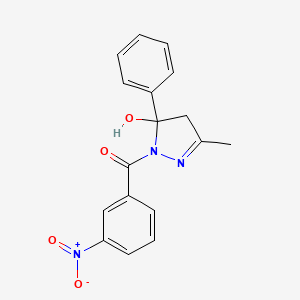![molecular formula C24H33N5 B5013914 N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5013914.png)
N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-cyclohexylphenyl-1-methylpyrazole: This step involves the reaction of cyclohexylbenzene with hydrazine hydrate and methyl ethyl ketone under acidic conditions to form the desired pyrazole ring.
Alkylation: The 4-cyclohexylphenyl-1-methylpyrazole is then alkylated using a suitable alkylating agent such as methyl iodide to introduce the methyl group at the nitrogen atom.
Coupling with 3,5-dimethylpyrazole: The final step involves the coupling of the alkylated pyrazole with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium carbonate
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 1,3,4-thiadiazole derivatives
Uniqueness
N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine is unique due to its specific combination of cyclohexylphenyl and dimethylpyrazol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5/c1-17-23(18(2)27-26-17)13-14-25-15-22-16-29(3)28-24(22)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h9-12,16,19,25H,4-8,13-15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEFSMHVFIOWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNCC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-chlorophenyl)-3,4,4-trimethyl-5-[(5-methyl-3-isoxazolyl)oxy]-2-imidazolidinone](/img/structure/B5013839.png)
![ethyl 4-(3-methoxybenzyl)-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5013847.png)

![2-AMINO-4-(3-FURYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE](/img/structure/B5013855.png)



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone](/img/structure/B5013882.png)
![3-(2-chlorophenyl)-11-(4-methylphenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013884.png)
![6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5013899.png)
![8-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B5013907.png)
![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B5013930.png)
![[1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5013935.png)
![2-[Methyl-(4-methylcyclohexyl)amino]-1-phenylethanol](/img/structure/B5013937.png)
